Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide
Synthesis and Characterization of 2-Chloroquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroquinolin-5-ol, a valuable heterocyclic compound and a key intermediate in the development of novel therapeutic agents and functional materials. This document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization profile using modern analytical techniques.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties, make them a subject of intense research. 2-Chloroquinolin-5-ol, in particular, serves as a versatile building block. The presence of three key functional features—the quinoline core, a reactive chlorine atom at the 2-position, and a nucleophilic hydroxyl group at the 5-position—allows for extensive chemical modification and the generation of diverse molecular libraries for drug discovery and materials science applications. This guide presents a reliable multi-step synthesis starting from 2-chloroquinoline and provides the expected characterization data for the final product.
Synthetic Pathway
The synthesis of 2-Chloroquinolin-5-ol is proposed via a three-step sequence starting from commercially available 2-chloroquinoline. The pathway involves an initial electrophilic nitration, followed by reduction of the nitro group to a primary amine, and concludes with a diazotization-hydrolysis reaction to install the hydroxyl group.
Caption: Synthetic route to 2-Chloroquinolin-5-ol.
Experimental Protocols
The following protocols are based on established chemical transformations for analogous substrates. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 2-Chloro-5-nitroquinoline
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Addition of Reactant: Slowly add 10.0 g (61.1 mmol) of 2-chloroquinoline to the stirred, cold sulfuric acid. Ensure the temperature remains below 10 °C.
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Nitration: Prepare the nitrating mixture by cautiously adding 4.6 mL (67.2 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C. Add this mixture dropwise to the 2-chloroquinoline solution over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
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Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration.
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Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral to litmus paper. Recrystallize the solid from ethanol to yield 2-chloro-5-nitroquinoline.
Step 2: Synthesis of 5-Amino-2-chloroquinoline
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Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (48.0 mmol) of 2-chloro-5-nitroquinoline and 150 mL of concentrated hydrochloric acid.
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Reduction: Heat the mixture to 60-70 °C. Add 54.1 g (240 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise over 30 minutes. An exothermic reaction will occur.
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Reaction: After the addition is complete, heat the mixture to 95-100 °C and stir for 2 hours.
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Work-up: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. The tin salts will precipitate.
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Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 5-amino-2-chloroquinoline.
Step 3: Synthesis of 2-Chloroquinolin-5-ol
This procedure is adapted from the Sandmeyer reaction for converting aromatic amines to phenols.[1][2]
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Diazotization: Dissolve 5.0 g (28.0 mmol) of 5-amino-2-chloroquinoline in a mixture of 15 mL of concentrated sulfuric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
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Nitrite Addition: In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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Hydrolysis: In a separate 500 mL flask equipped for distillation, bring 100 mL of 20% v/v aqueous sulfuric acid to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.
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Reaction Completion: After the addition is complete, continue to boil the mixture for 30 minutes. Steam distil the mixture to remove any volatile impurities.
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Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.
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Purification: Wash the crude product with cold water. Recrystallize from an ethanol/water mixture to afford pure 2-Chloroquinolin-5-ol.
Characterization Data
The identity and purity of the synthesized 2-Chloroquinolin-5-ol can be confirmed through various analytical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.61 g/mol | - |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 196-198 °C | [3] |
| Boiling Point | 342.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [3] |
Spectroscopic Data
Mass Spectrometry (Predicted)
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 180.0211 |
| [M+Na]⁺ | 202.0030 |
| [M-H]⁻ | 178.0065 |
| [M]⁺ | 179.0133 |
| [M]⁻ | 179.0144 |
Data predicted by computational analysis.
Infrared (IR) Spectroscopy (Expected Absorptions)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | O-H Stretch | Phenol |
| 3100 - 3000 | Aromatic C-H Stretch | Quinoline Ring |
| 1620 - 1580 | C=N Stretch | Quinoline Ring |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Quinoline Ring |
| 1260 - 1180 | C-O Stretch | Phenol |
| 800 - 700 | C-Cl Stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| OH | 9.5 - 10.5 | broad singlet | - |
| H3 | ~7.4 | doublet | J ≈ 8.5 Hz |
| H4 | ~8.2 | doublet | J ≈ 8.5 Hz |
| H6 | ~7.1 | doublet | J ≈ 7.5 Hz |
| H7 | ~7.5 | triplet | J ≈ 8.0 Hz |
| H8 | ~7.3 | doublet | J ≈ 8.5 Hz |
¹³C NMR (Predicted)
| Carbon Assignment | Predicted δ (ppm) |
| C2 | ~151 |
| C3 | ~122 |
| C4 | ~138 |
| C4a | ~148 |
| C5 | ~155 |
| C6 | ~110 |
| C7 | ~129 |
| C8 | ~115 |
| C8a | ~128 |
Characterization Workflow
A logical workflow is essential for the systematic characterization of the final product.
Caption: Workflow for the characterization of 2-Chloroquinolin-5-ol.
